2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that falls within the category of heterocyclic compounds. It features an oxadiazole ring fused to an indole structure, with various functional groups contributing to its chemical properties and potential applications. This compound is of interest due to its unique structural features, which may endow it with specific biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates:
Oxadiazole Formation: : The oxadiazole ring can be synthesized from hydrazides and carbonyl compounds under acidic or basic conditions.
Indole Synthesis: : Indoles can be formed via Fischer indole synthesis, involving the acid-catalyzed rearrangement of phenylhydrazones.
Coupling Reaction: : The coupling of the oxadiazole and indole intermediates can be achieved through N-alkylation or amidation reactions.
Final Assembly:
Industrial Production Methods
In an industrial context, large-scale production might involve optimization of reaction conditions to improve yield and purity. Catalysts and solvents would be chosen to maximize efficiency, and purification techniques such as crystallization or chromatography would be employed.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : Given the presence of indole and oxadiazole rings, oxidation reactions may target these moieties, potentially leading to ring opening or modification.
Reduction: : Reduction reactions may focus on the nitro groups or double bonds within the structure.
Substitution: : Electrophilic and nucleophilic substitution reactions could occur at specific positions on the aromatic rings or heterocycles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or other oxidizing agents.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas (H₂), or sodium borohydride (NaBH₄).
Substitution: : Nucleophiles or electrophiles, depending on the reaction type.
Major Products
The major products will vary based on the reaction conditions but could include hydroxylated derivatives, reduced amines, or substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a starting material or intermediate in synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable component in synthetic organic chemistry.
Biology
Its biological applications could include acting as a scaffold for drug design. The trifluoromethyl and oxadiazole groups are known for their bioactivity, potentially leading to compounds with pharmaceutical properties.
Medicine
This compound may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer effects. Studies could focus on its interaction with biological targets and pathways.
Industry
In the industrial realm, it may be utilized in the development of new materials or chemicals with specific properties, such as polymers or agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects likely involves interaction with various molecular targets, such as enzymes, receptors, or nucleic acids. The oxadiazole ring is known to interfere with biological processes, while the indole moiety could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
N-(4-Trifluoromethylphenyl)acetamide
5-(Propan-2-yl)-1,3,4-oxadiazole
Uniqueness
What sets this compound apart is the combination of the trifluoromethyl group with the oxadiazole and indole rings, creating a unique molecular profile with potentially distinctive bioactivity and chemical reactivity.
This compound offers a rich landscape for research and development across multiple fields, from synthetic chemistry to applied industrial sciences. What’s your area of interest in this compound?
Properties
IUPAC Name |
2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c1-13(2)20-27-28-21(31-20)18-11-14-5-3-4-6-17(14)29(18)12-19(30)26-16-9-7-15(8-10-16)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVRVRDRCKWKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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